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Compound of Interest

Compound Name: BI-847325

Cat. No.: B606096 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

preparation and use of BI-847325 in preclinical animal studies. BI-847325 is a potent, orally

bioavailable, ATP-competitive dual inhibitor of MEK and Aurora kinases, showing significant

anti-tumor activity in various cancer models.[1][2]

Mechanism of Action
BI-847325 uniquely targets two distinct and critical pathways in cancer cell proliferation and

survival.[1] It inhibits the mitogen-activated protein kinase kinase (MEK) enzymes (MEK1 and

MEK2), key components of the RAS/RAF/MEK/ERK signaling pathway often upregulated in

cancer.[2] Simultaneously, it inhibits Aurora kinases (A, B, and C), which are essential for

mitotic spindle assembly, chromosome segregation, and cell division.[2] This dual inhibition can

lead to cell cycle arrest, induction of apoptosis, and tumor regression.[1][2]
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Caption: Dual inhibition of MEK and Aurora kinases by BI-847325.
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BI-847325 demonstrates potent inhibitory activity across a range of cancer cell lines,

particularly those with BRAF and KRAS mutations.[1]

Target/Cell Line Mutation IC50 / GI50 Reference

MEK1 (human) - 25 nM [3]

MEK2 (human) - 4 nM [3][4]

Aurora A (human) - 25 nM [3]

Aurora B (Xenopus

laevis)
- 3 nM [3]

Aurora C (human) - 15 nM [3][4]

A375 (melanoma) BRAF V600E 7.5 nM [1]

Calu-6 (NSCLC) KRAS Q61K 60 nM [1]

In Vivo Efficacy in Xenograft Models
BI-847325 has shown significant anti-tumor efficacy when administered orally in various nude

mouse xenograft models.[1][5]
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Cancer Model Mutation
Dosing
Regimen

Outcome Reference

A375

(melanoma)
BRAF V600E

10 mg/kg, daily,

p.o.

Gradual tumor

regression
[1]

Calu-6 (NSCLC) KRAS Q61K
10 mg/kg, daily,

p.o.

Tumor growth

inhibition
[1]

Calu-6 (NSCLC) KRAS Q61K
70 mg/kg, once

weekly, p.o.

Inhibition of both

MEK and Aurora

kinase

[1]

BRAF-mutant

xenografts
BRAF V600E

70 mg/kg, once

weekly, p.o.

Durable tumor

regression (>65

days)

[6]

1205Lu &

1205LuR

(melanoma)

BRAF V600E 70 mg/kg, p.o.
Significant tumor

suppression
[3]

Colorectal,

Gastric,

Mammary,

Pancreatic

xenografts

Various
40-80 mg/kg,

once weekly, p.o.

High activity and

tumor

regressions

[5][7]

Experimental Protocols
Protocol 1: Preparation of BI-847325 for Oral
Administration in Mice
This protocol describes two methods for formulating BI-847325 for oral gavage. The choice of

formulation may depend on the specific experimental requirements and vehicle controls used.

Formulation A

Components:

BI-847325 powder
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0.5% (w/v) Natrosol 250 HX (hydroxyethyl-cellulose) in purified water

3% (v/v) Tween-80 (polysorbate 80)

1 M Hydrochloric Acid (HCl)

Procedure:

Calculate the required amount of BI-847325 and vehicle for the number of animals and

desired dose. Assume an administration volume of 10 mL/kg body weight.[1]

Prepare the 0.5% Natrosol solution by slowly adding Natrosol 250 HX powder to purified

water while stirring, until fully dissolved.

Add 3% Tween-80 to the Natrosol solution.

Weigh the BI-847325 powder and add it to the vehicle.

Sonicate the mixture until a homogenous suspension is obtained.

Add 1 M HCl dropwise to adjust the pH. The final pH should be acidic (e.g., pH 2.8 as

cited in a similar formulation).[5]

Vortex and sonicate the suspension again to ensure homogeneity.

Prepare fresh every third day and store at 4°C, protected from light.[1]

Formulation B

Components:

BI-847325 powder

1% (w/v) 2-hydroxyethyl cellulose in purified water

Polysorbate 80

1 M Hydrochloric Acid (HCl)
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Procedure:

Follow steps 1 and 2 from Formulation A, using 1% 2-hydroxyethyl cellulose.

Add polysorbate 80 (exact concentration may need optimization, but is used as a

solubilizer).

Add BI-847325 powder to the vehicle.

Adjust the pH to 2.8 with 1 M HCl.[5]

Ensure the final solution is a homogenous suspension.

Protocol 2: Xenograft Tumor Model Efficacy Study
This protocol outlines a general workflow for evaluating the efficacy of BI-847325 in a

subcutaneous xenograft model.
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Caption: Workflow for a preclinical xenograft efficacy study.
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Methodology:

Cell Culture: Culture human cancer cells (e.g., A375 for BRAF-mutant melanoma, Calu-6

for KRAS-mutant NSCLC) under standard conditions.[1]

Animal Model: Use immunocompromised mice, such as BomTac:NMRI-Foxn1nu (nude

mice).[1]

Tumor Implantation: Subcutaneously implant 5-10 x 10^6 cells in the flank of each mouse.

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200

mm³). Randomize mice into treatment and control groups (n=8-10 per group).

Drug Administration:

Treatment Group: Administer BI-847325 orally via gavage according to the desired

schedule (e.g., 10 mg/kg daily or 70 mg/kg weekly).[1]

Control Group: Administer the corresponding vehicle on the same schedule.

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate

tumor volume (Volume = (length x width²)/2). Monitor body weight and animal health

concurrently.

Endpoint and Tissue Collection: Euthanize mice when tumors reach a predetermined

endpoint (e.g., >2000 mm³ or signs of morbidity). Collect tumors and other relevant tissues

for analysis.

Pharmacodynamic (PD) Analysis: For biomarker assessment, tumors can be collected at

specific time points after the final dose (e.g., 24 and 48 hours).[1] Analyze tumor lysates

by Western blot for target engagement markers such as phospho-ERK, total MEK,

phospho-Histone H3, and Mcl-1.[1][6]

Protocol 3: Western Blot for Biomarker Analysis
Procedure:
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Protein Extraction: Homogenize snap-frozen tumor samples in RIPA buffer with protease

and phosphatase inhibitors.

Quantification: Determine protein concentration using a BCA assay.

SDS-PAGE: Separate 20-40 µg of protein lysate on a 4-12% Bis-Tris gel.

Transfer: Transfer proteins to a PVDF membrane.

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA

in TBST.

Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK,

anti-p-Histone H3, anti-Mcl-1, anti-MEK, anti-Actin) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated

secondary antibodies for 1 hour at room temperature.

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and

image the blot.

Analysis: Quantify band intensity relative to a loading control (e.g., Actin). A reduction in p-

ERK and p-Histone H3 levels in the BI-847325 treated group indicates target engagement.

[6][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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